Product packaging for Bis(3,5,5-trimethylhexyl) phthalate(Cat. No.:CAS No. 14103-61-8)

Bis(3,5,5-trimethylhexyl) phthalate

Cat. No.: B1293424
CAS No.: 14103-61-8
M. Wt: 418.6 g/mol
InChI Key: GDJOUZYAIHWDCA-UHFFFAOYSA-N
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Description

Bis(3,5,5-trimethylhexyl) phthalate, also known as Diisononyl Phthalate (DINP), is a high-molecular-weight phthalate ester with the molecular formula C₂₆H₄₂O₄ and a molecular weight of 418.61 g/mol . It is characterized by its clear, oily appearance and is supplied as a liquid free of visible impurities . This compound exhibits key physical properties including a density of 0.971–0.977 g/cm³ at 20°C , a boiling point of 405.7±13.0 °C at 760 mmHg , and a high flash point of 210–216.3°C, indicating good handling safety . Its low vapour pressure of 0.0±0.9 mmHg at 25°C and high logP value of 9.77 further reflect its low volatility and hydrophobic nature . As a plasticizer, its primary research application and mechanism of action involve its function as a primary plasticizer for polyvinyl chloride (PVC) and other polymers . It operates by interposing between polymer chains, effectively reducing the glass transition temperature (Tg) and increasing the free volume, thereby imparting significant flexibility, durability, and workability to the final material . It is valued for its high plasticizing efficiency, excellent compatibility with PVC that prevents exudation or precipitation, and superior heat resistance, which ensures stability during high-temperature processing . Research-grade this compound is essential for developing and testing flexible PVC products such as synthetic leather, plastic flooring, soft pipes, and various coatings . Its long carbon chain structure, featuring branched 3,5,5-trimethylhexyl groups, contributes to enhanced migration resistance and aging resistance compared to lower molecular weight phthalates . Furthermore, it demonstrates good electrical insulation properties, making it a compound of interest for materials science research in the wire and cable industry . Handling and Safety: This product is classified as a laboratory chemical and is For Research Use Only . It is not intended for diagnostic or therapeutic use and is not for human use . Safety data indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may provoke an allergic skin reaction (H317) . Researchers must wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat . Adequate ventilation should be maintained, and contact with skin and eyes must be avoided . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention . The product is stable under recommended storage conditions, which involve keeping the container tightly closed in a cool, dry, and well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B1293424 Bis(3,5,5-trimethylhexyl) phthalate CAS No. 14103-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJOUZYAIHWDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14103-61-8
Record name Bis(3,5,5-trimethylhexyl) phthalate
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Record name Bis(3,5,5-trimethylhexyl) phthalate
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Record name Bis(3,5,5-trimethylhexyl) phthalate
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Record name BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE
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Environmental Occurrence and Distribution of Bis 3,5,5 Trimethylhexyl Phthalate

Sources and Pathways of Environmental Release

The release of Bis(3,5,5-trimethylhexyl) phthalate (B1215562) into the environment stems from its use in commercial products. Because it is not chemically bound to the polymer matrix of plastics, it can be released over time through leaching and volatilization. regulations.govregulations.gov

Migration from Food-Contact Materials (FCMs)

Phthalates are known to migrate from food packaging into foodstuffs, with factors like temperature, storage time, and the fat content of the food influencing the rate of migration. chemikalieninfo.de For high molecular weight phthalates, which have a greater degree of alkyl branching, the rate of extraction from plastics is generally slower compared to their lower molecular weight counterparts. regulations.govregulations.gov While the use of Bis(3,5,5-trimethylhexyl) phthalate in food packaging in the U.S. is limited, the potential for migration from any food-contact materials remains a pathway for its introduction into the environment and human diet. cpsc.gov The omnipresence of phthalates in many products, including food packaging, results in widespread exposure. researchgate.net

Release from Plastic Waste and Anthropogenic Contamination

The disposal of plastic products containing this compound is a significant pathway for its environmental release. Phthalate plasticizers can leach or volatilize from plastics in landfills or when they become environmental litter. regulations.govregulations.gov This leaching process contributes to the contamination of soil and water. Spills and industrial discharges are other potential anthropogenic sources. epa.gov Although specific quantitative data on the leaching of this compound from plastic waste is limited, the general behavior of phthalates indicates that this is a primary route of environmental contamination. The compound is considered harmful to aquatic organisms and may cause long-term adverse effects in the environment, necessitating its disposal as hazardous waste. scbt.com

Ubiquitous Presence in Environmental Matrices

The widespread use of phthalates in countless consumer and industrial products has led to their ubiquitous distribution in the environment. cpsc.gov this compound and its metabolites have been detected in various environmental samples and even in human biomonitoring studies, which points to its pervasive nature. nih.govnih.gov For instance, its metabolite, mono(3,5,5-trimethylhexyl) phthalate (MTMHP), has been identified in human urine samples, suggesting that this compound is an emerging phthalate of concern. researchgate.netnih.govnih.govresearchgate.net Furthermore, the compound has been identified in plant materials, such as the stem bark of the Alstonia boonei tree and in the leaves of the Sonneratia caseolaris mangrove, although the distinction between natural production and anthropogenic contamination in such cases can be complex. researchgate.netnih.gov

Detection in Diverse Environmental Compartments

Scientific studies have confirmed the presence of this compound in both terrestrial and aquatic environments, highlighting its distribution across different environmental media.

Aquatic Environments (e.g., rivers, bay sediments)

This compound is classified as harmful to aquatic organisms. scbt.com Its release into aquatic systems can occur through various pathways, including industrial and municipal wastewater discharges. Once in the water, high molecular weight phthalates tend to be efficiently removed from the water column by adsorbing to sludge and sediment during sewage treatment processes. regulations.govregulations.gov While specific concentration data for this compound in rivers and bay sediments are not widely available in the reviewed literature, it was listed as a compound of interest in a U.S. EPA study on the potential impacts of hydraulic fracturing on drinking water resources in the Raton Basin, Colorado. epa.gov

Terrestrial Environments (e.g., sewage sludge, soil)

The terrestrial environment is a significant sink for many phthalates. Due to their chemical properties, compounds like this compound tend to adsorb to the solid fraction of wastewater, leading to their accumulation in sewage sludge. regulations.govregulations.gov The application of this sludge as an agricultural fertilizer can then transfer the contaminant to the soil. A study in Germany detected this compound in agricultural soil, providing direct evidence of its presence in the terrestrial environment.

Detection of this compound in Terrestrial Environments
Environmental MatrixLocationConcentrationYear of SamplingReference
Agricultural Soil (Arable land)Germany (former West Germany)0.640 mg/kg1985 chemikalieninfo.de

An in-depth analysis of the environmental presence and behavior of the chemical compound this compound reveals a complex interplay of its distribution, persistence, and interaction with living organisms. While specific research on this particular phthalate is limited, its classification as an isomer of Diisononyl phthalate (DINP) provides a framework for understanding its environmental footprint.

Environmental Occurrence and Distribution

This compound, a synthetic chemical used as a plasticizer, has been detected in various environmental matrices, indicating its release from consumer and industrial products.

Atmospheric Distribution (e.g., air, dust)

Phthalates with high molecular weights, such as this compound, exhibit low volatility. Consequently, they are less likely to exist in the gaseous phase in the atmosphere. Instead, they tend to adsorb to airborne particulate matter and are subsequently deposited into soil and water through wet and dry deposition. This characteristic also leads to their accumulation in indoor dust. While specific atmospheric concentrations for this compound are not widely documented, the detection of its metabolite, mono(3,5,5-trimethylhexyl) phthalate, in human samples suggests its presence in the environment, including dust and air, leading to human exposure. researchgate.netnih.govresearchgate.net

Biota (e.g., mangrove plants)

The presence of this compound has been confirmed in certain plant species. A notable finding is the isolation of this compound from the stem bark of the deciduous tropical-forest tree, Alstonia boonei. researchgate.net This indicates that the compound is available for uptake by and accumulation in biota. While specific studies on its occurrence in mangrove plants are not available, the general principles of phthalate uptake by plants suggest that it could be present in these ecosystems as well.

The absorption and accumulation of phthalates in plants are influenced by the compound's physicochemical properties, such as its molecular weight and lipophilicity (hydrophobicity). researchgate.net Generally, phthalates can be taken up from contaminated soil and water through the root system. acs.orgnih.gov Studies on other high-molecular-weight phthalates, like di(2-ethylhexyl) phthalate (DEHP), show that they tend to accumulate in the roots with limited translocation to the shoots and leaves. acs.orgnih.gov This is attributed to their high hydrophobicity, which restricts their movement within the plant's vascular system. researchgate.net It is plausible that this compound follows a similar pattern of absorption and accumulation, with higher concentrations expected in the root tissues of plants grown in contaminated environments.

Environmental Fate and Persistence

The long-term environmental impact of this compound is determined by its resistance to degradation and its movement within and between environmental compartments.

Biodegradation Potential in Environmental Systems

As an isomer of DINP, this compound is expected to undergo biodegradation. High-molecular-weight phthalates are generally biodegradable, although at a slower rate than their low-molecular-weight counterparts. researchgate.net The degradation process is initiated by the hydrolysis of the ester bonds, leading to the formation of the monoester and phthalic acid, which are then further broken down by microorganisms. nih.govd-nb.infouni-konstanz.de The structure of the alkyl chain, including branching, can influence the rate of biodegradation. researchgate.net

Mobility and Transport Mechanisms

Due to its low water solubility and high octanol-water partition coefficient (Log Kow), this compound has low mobility in aqueous environments. It strongly partitions to organic matter in soil and sediment, limiting its transport via water. regulations.gov Its primary mode of long-range environmental transport is through the atmospheric movement of contaminated dust particles.

Long-term Environmental Implications

The persistence of this compound in the environment is a concern. While it is biodegradable, its slow degradation rate, particularly in anaerobic conditions found in some sediments and soils, can lead to its long-term accumulation. This persistent presence, coupled with its potential for bioaccumulation in certain organisms, raises concerns about its long-term effects on ecosystems. The detection of its metabolites in humans underscores the potential for chronic exposure and the need for a comprehensive understanding of its environmental behavior. researchgate.netnih.govresearchgate.net

Human Exposure Assessment and Biomonitoring of Bis 3,5,5 Trimethylhexyl Phthalate

Pathways of Human Exposure

Humans can be exposed to bis(3,5,5-trimethylhexyl) phthalate (B1215562) through several pathways, including ingestion, skin contact, and inhalation of contaminated dust. nih.gov

Dietary intake is considered a significant pathway for human exposure to high molecular weight phthalates like DINP. edelweisspublications.comresearchgate.net The chemical is not covalently bound to the plastic matrix, allowing it to migrate from food contact materials (FCMs), such as packaging and processing equipment, into food. greenfacts.orgca.govnih.gov

Several studies have quantified the presence of DINP in various foodstuffs. A total diet study conducted in Hong Kong found that among seven phthalates analyzed, DINP and its structural analog DEHP were present at much higher average levels than other phthalates. edelweisspublications.com The study detected DINP in a wide range of foods, with a minced pork sample containing the highest measured level. edelweisspublications.com This research estimated that the dietary exposure for the average adult population was 4.8 micrograms per kilogram of body weight per day (µ g/kg-bw/day ). edelweisspublications.com

Table 1: Selected DINP Concentrations in Food from Hong Kong Total Diet Study

Food Sample DINP Concentration (µg/kg)
Minced Pork 7,900
Peanut Oil 1,500
Olive Pomace Oil 1,100 - 1,500
Roasted Duck Not specified for DINP, but a similar phthalate (DiDP) was 3,800

Source: Edelweiss Publications, 2020. edelweisspublications.com

A U.S.-based study using data from the National Health and Nutrition Examination Survey (NHANES) established a link between fast food consumption and higher body burdens of phthalates. nih.gov The analysis revealed that individuals consuming fast food had higher urinary levels of DINP metabolites, with the intake of meat and grain products from fast food being specifically associated with this increase. nih.gov This suggests that materials used in the fast food supply chain may be a notable source of exposure. Furthermore, biomonitoring data has indicated that while exposure to the phthalate DEHP has decreased in the United States since 2005, exposure to DINP has shown an increase. nih.gov

The dermal pathway is a potential, though less significant, route of exposure for bis(3,5,5-trimethylhexyl) phthalate. Studies on DINP indicate that it is very poorly absorbed through the skin. nih.gov An animal study reported that dermal absorption was limited, with less than 4% of the applied dose being absorbed over a seven-day period. industrialchemicals.gov.au

Despite the low absorption rate, this pathway is not entirely negligible. Research has shown that chemicals absorbed through the skin bypass the "first-pass" metabolic effect in the liver, which can be significant for ingested substances. nih.gov One study in a mouse model demonstrated that long-term dermal exposure to high doses of DINP could exacerbate atopic dermatitis, indicating a potential for biological effects even with limited absorption. hep.com.cn Consumer products that can lead to skin contact include vinyl gloves, flooring, and some apparel. greenfacts.orgca.gov

Inhalation is another route of human exposure, primarily through the breathing of indoor air and dust contaminated with the compound. ca.gov this compound is a semi-volatile organic compound (SVOC) that can be gradually released from various consumer products made with polyvinyl chloride (PVC), such as vinyl flooring, wire insulation, and materials used in automobile interiors. ca.govresearchgate.net

Due to its high molecular weight and low vapor pressure, this compound does not exist in a vapor form at typical room temperatures. greenfacts.orgsigmaaldrich.com Instead, it adsorbs to airborne particles and settles into indoor dust. greenfacts.org House dust can thus act as a reservoir for this chemical. ca.gov Studies have consistently identified various phthalates as major contaminants in indoor dust. nih.govnih.govmdpi.com Human exposure, particularly for young children who have more contact with floors and exhibit more hand-to-mouth behavior, can occur through the inhalation of these suspended particles or the inadvertent ingestion of dust. ca.gov Consequently, regular cleaning to minimize dust accumulation is recommended as a method to reduce potential exposure. ca.gov

Biomonitoring Methodologies for this compound Metabolites

Human biomonitoring is the most reliable method for assessing the total internal exposure to phthalates from all sources and routes combined. heudorf.org This approach involves measuring the concentration of specific phthalate metabolites in biological fluids, with urine being the most commonly used and preferred matrix. nih.govnih.gov

Upon entering the body, parent phthalate diesters are rapidly metabolized. The first step involves hydrolysis by esterase enzymes, which cleaves one of the ester bonds to form the monoester metabolite. nih.govnih.gov For high molecular weight phthalates like DINP, this monoester can undergo further Phase I metabolism, specifically oxidation of the alkyl side chain, to create more water-soluble metabolites (e.g., hydroxylated, oxo, and carboxylated forms) that can be efficiently eliminated from the body in urine. nih.govnih.gov

The analysis of urine for phthalate metabolites is a well-established methodology. A human study involving the administration of a single oral dose of deuterium-labeled DINP provided key insights into its metabolism and excretion. nih.gov The study identified several oxidized metabolites in urine, including mono-hydroxy-isononylphthalate (OH-MINP), mono-oxo-isononylphthalate (oxo-MINP), and mono-carboxy-isononylphthalate (carboxy-MINP). nih.gov

Crucially, these oxidized metabolites were found to be far more abundant in urine than the simple monoester metabolite. nih.govnih.gov In the human dosing study, oxidized metabolites accounted for the vast majority of the recovered dose, confirming that they are more sensitive and robust biomarkers for assessing DINP exposure than the primary monoester alone. nih.govnih.govnih.gov

Table 2: Urinary Excretion of DINP Metabolites in a Human Volunteer within 48 Hours of a Single Oral Dose

Metabolite Percentage of Administered Dose Recovered in Urine
Hydroxylated Metabolites (OH-MINP) 20.2%
Carboxylated Metabolites (carboxy-MINP) 10.7%
Oxo Metabolites (oxo-MINP) 10.6%
Monoester Metabolite (MINP) 2.2%
Total Measured 43.6%

Source: Adapted from Koch et al., 2007. nih.gov

Mono(3,5,5-trimethylhexyl) phthalate (MTMHP) is the specific primary monoester metabolite of this compound. nih.govresearchgate.net Its presence in urine serves as a direct biomarker of exposure to its parent compound.

A 2021 study conducted in Switzerland specifically investigated exposure to seven phthalates, including the "poorly studied" this compound, among infants and toddlers. nih.govresearchgate.net The researchers successfully quantified concentrations of MTMHP in urine samples collected from the children. nih.govresearchgate.net The detection of MTMHP in this population led the study authors to classify its parent compound as a "potentially new emerging phthalate," highlighting the importance of monitoring for this specific substance. nih.govresearchgate.net The use of MTMHP (CAS 297182-83-3) as a biomarker is further supported by its commercial availability as a certified chemical standard for use in analytical laboratories. biosynth.comlgcstandards.com

Novel Sampling Techniques in Vulnerable Populations

Biomonitoring in infants and toddlers who are not yet toilet-trained presents unique challenges. nih.gov Traditional urine collection methods can be invasive or impractical for this vulnerable population. Consequently, novel sampling techniques have been developed, with the use of disposable diapers emerging as a valuable, non-invasive method. nih.govhealthychildren.org

The technique generally involves extracting urine absorbed by the diaper material. One common method is to remove the inner absorbent layer of a wet diaper, place it into a syringe, and then compress the plunger to squeeze out the urine. nih.govmdedge.com Another approach uses cotton balls or special absorbent pads placed inside the diaper, which are then removed once wet and the urine is extracted. healthychildren.org

Studies have validated this method by comparing urine samples obtained from diapers with those collected via conventional methods like sterile adhesive bags or catheterization. nih.govmdedge.com Research has shown that while the number of red and white blood cells may be reduced in diaper-extracted samples, bacterial counts for infection diagnosis remain accurate. nih.gov Furthermore, for biochemical analysis, concentrations of key biomarkers like sodium, potassium, urea, and creatinine (B1669602) show a very close correlation between freshly voided urine and samples reclaimed from diapers. nih.gov

The primary advantages of this method are that it is inexpensive, rapid, simple, and minimally invasive, reducing stress and discomfort for the child. healthychildren.orgnih.gov However, there are potential challenges that researchers must consider. The brand of diaper is a factor, as those containing highly absorbent gel beads can make urine extraction difficult. nih.gov There is also a risk of sample contamination from the diaper material itself or from fecal matter if the diaper is soiled. nih.govnih.gov To mitigate this, it is recommended to use the sample only if it is free from fecal soiling and to check the diaper frequently, using it within about four hours of being put on. nih.gov The stability of the specific chemical being studied (the analyte) within the diaper material is another critical consideration. nih.gov

Population-Specific Exposure Studies

Infants and toddlers are considered a particularly vulnerable population regarding exposure to environmental chemicals. nih.gov Their unique physiology, developmental stage, and behaviors—such as increased hand-to-mouth activity and higher food and water intake per unit of body mass—can lead to higher exposure levels compared to adults. nih.govresearchgate.net

While specific exposure data for this compound in infants and toddlers is limited, studies on other phthalates like di(2-ethylhexyl) phthalate (DEHP) provide insight into the exposure patterns in this age group. A global analysis of biomonitoring data found that, contrary to what might be expected, infants had relatively low exposure levels to DEHP compared to children. nih.gov The reasons for this are multifaceted and may relate to diet and other environmental sources.

To illustrate how exposure is quantified, the table below shows the estimated daily intake (EDI) for DEHP in infants from various studies.

Study Population/Region Number of Participants (n) Geometric Mean EDI (µg/kg bw/day)
Global (Pooled Data)1,4962.13

This table presents data for Di(2-ethylhexyl) phthalate (DEHP) as a proxy, due to the limited availability of specific data for this compound. nih.gov

Exposure to phthalates varies significantly across different age groups. Biomonitoring studies consistently show that children often have the highest exposure levels to many phthalates. nih.gov A comprehensive global review of DEHP exposure, for instance, revealed that children had the highest estimated daily intake when compared to infants and pregnant women. nih.gov

This elevated exposure in children is often attributed to a combination of factors, including diet, inhalation of indoor air and dust, and contact with a wide array of consumer products like toys and school supplies that may contain phthalates. nih.govresearchgate.net In contrast, adults' exposure is often dominated by diet and personal care product use. researchgate.netgdut.edu.cn

The following table provides a comparative view of exposure levels to DEHP across different age demographics, highlighting the heightened exposure in children.

Age Group Number of Samples (Worldwide) Estimated Daily Intake (EDI) (µg/kg bw/day)
Infants1,4962.13
Children28,1545.50
Pregnant Women16,9261.89

This table presents data for Di(2-ethylhexyl) phthalate (DEHP) as a proxy, due to the limited availability of specific data for this compound. nih.gov

Human exposure to phthalates is not uniform across the globe; it varies considerably by geographical location. nih.gov These differences are influenced by a multitude of factors, including regional patterns of chemical use, regulatory restrictions, dietary habits, and proximity to industrial and commercial activities. nih.govnih.gov

For example, a global analysis of DEHP exposure found significant variations in estimated daily intakes between countries. nih.gov Studies comparing remote, non-industrialized populations to those in industrialized nations have found that market access and use of commercial goods are strong predictors of phthalate exposure. nih.gov In a study of the Tsimane', a forager-horticulturalist group in Bolivia, phthalate metabolite concentrations were found to be up to an order of magnitude lower than in industrialized populations. nih.gov

Within industrialized regions, differences also exist. For instance, after restrictions on certain phthalates were implemented in the European Union, a downtrend in exposure levels was observed. nih.gov The composition profile of phthalate metabolites in urine can also differ by country, reflecting the specific types of phthalates used in consumer products in that region. gdut.edu.cn

The table below illustrates the geographical variation in exposure levels for the phthalate DEHP.

Region/Country Population Group Estimated Daily Intake (EDI) (µg/kg bw/day)
Worldwide (Children)Children5.50
USA (General Population, 2013-2014)General1.54
Germany (Children, 2014-2017)Children3.42
China (Children, 2013)Children10.30
Bolivia (Tsimane' Women)Reproductive-age women~0.5 (approx. median)

This table presents data for Di(2-ethylhexyl) phthalate (DEHP) and its metabolites as a proxy, due to the limited availability of specific data for this compound. nih.govnih.gov

Toxicological Research and Health Implications of Bis 3,5,5 Trimethylhexyl Phthalate

Mechanisms of Toxicity

Endocrine Disrupting Properties

Bis(3,5,5-trimethylhexyl) phthalate (B1215562) is a member of the broader class of chemicals known as phthalates, which are recognized as endocrine-disrupting chemicals (EDCs). nih.gov EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. nih.gov The primary concern with many phthalates is their ability to disrupt normal hormone function. nih.govnih.gov

Phthalates are known to exert anti-androgenic effects, meaning they can interfere with the action of male hormones like testosterone. This can lead to abnormalities in the development of the male reproductive tract. researchgate.net While much of the research has focused on more common phthalates like di(2-ethylhexyl) phthalate (DEHP), the general mechanisms are considered relevant to other phthalates. After exposure, phthalates are quickly metabolized into their primary toxic metabolites, which are monoesters. nih.gov These metabolites are the primary agents responsible for the toxic effects.

Studies on various phthalates have shown that they can impact the endocrine system through several pathways, including:

Steroid Hormone Disruption: Phthalates can interfere with the synthesis and regulation of steroid hormones. nih.govdtu.dk This can affect the development and function of reproductive organs. nih.govresearchgate.net

Gene Expression Alterations: Exposure to phthalate metabolites has been shown to alter the expression of genes involved in hormone signaling and cell development. For instance, studies on the phthalate metabolite mono-(2-ethylhexyl) phthalate (MEHP) have shown it can dysregulate pathways like the Hippo signaling pathway, which is crucial for organ size control and cell proliferation. nih.gov

Potential for Carcinogenicity

The carcinogenic potential of many phthalates has been a subject of extensive research. Some phthalates, such as DEHP, have been classified as possibly carcinogenic to humans based on evidence from rodent studies. frontiersin.org The proposed mechanism for liver cancer in rodents involves biochemical changes in liver cells that are not typically observed in primates, leading some scientists to believe that humans may not be at risk for this specific outcome. researchgate.net

While direct studies on the carcinogenicity of Bis(3,5,5-trimethylhexyl) phthalate are limited in the public domain, the broader class of high-molecular-weight phthalates has been associated with certain health concerns. It is important to note that not all phthalates possess the same level of toxicity or carcinogenic potential. nih.gov

Impact on Specific Organ Systems (e.g., thyroid)

Phthalate exposure has been linked to adverse effects on various organ systems. The thyroid, a key regulator of metabolism, is one such target. nih.gov Some studies on phthalates like DEHP have demonstrated an association between exposure and altered serum thyroid hormone levels in adults. nih.gov Specifically, a negative correlation has been observed between urinary DEHP concentrations and levels of free thyroxine (FT4) and total thyroxine (TT4), alongside a positive correlation with thyroid-stimulating hormone (TSH) levels in adults. nih.gov This suggests that phthalates can disrupt the hypothalamic-pituitary-thyroid (HPT) axis, which is responsible for maintaining thyroid hormone homeostasis. nih.gov

In Vitro and In Vivo Toxicological Studies

Assessment in Animal Models

Toxicological assessments in animal models, primarily rats and mice, have been crucial in understanding the potential health effects of phthalates. nih.gov These studies have investigated a range of outcomes, including testicular toxicity, hepatotoxicity (liver damage), and ovarian toxicity. nih.gov

In vivo studies on various phthalates have revealed several key findings:

Reproductive Toxicity: Exposure to certain phthalates during gestation has been shown to cause developmental anomalies in the male reproductive tract in rats. researchgate.net This is often linked to the anti-androgenic properties of these compounds.

Organ-Specific Effects: Studies have documented abnormalities in organs such as the stomach, spleen, large intestines, and kidneys in rats exposed to certain phthalates. cpsc.gov

The table below summarizes common findings from in vivo studies on phthalates:

Organ SystemObserved Effects in Animal Models
Male Reproductive Testicular dysgenesis, decreased sperm motility and density. nih.gov
Female Reproductive Ovarian toxicity, increased follicular atresia. nih.govdtu.dk
Liver Hepatotoxicity, biochemical changes (in rodents). nih.govresearchgate.net
Thyroid Disruption of thyroid hormone homeostasis. nih.gov

In Vitro Human Cell Line Studies

In vitro studies using human cell lines provide valuable insights into the molecular mechanisms of phthalate toxicity at the cellular level. These studies allow researchers to investigate specific cellular responses to phthalate exposure in a controlled environment.

Key findings from in vitro studies include:

Cytotoxicity: Phthalate metabolites have been shown to affect the viability and proliferation of human cells. For example, exposure to the phthalate metabolite MEHP has been shown to reduce the viability of human ovarian cells and impact follicular growth. dtu.dknih.gov

Gene Expression Changes: Transcriptomic analyses have revealed that phthalates can significantly modulate the expression of numerous genes involved in critical cellular processes. In human granulosa cells, MEHP exposure has been linked to the dysregulation of genes associated with cytoskeleton organization. nih.gov

Enzyme Inhibition: Some in vitro studies have demonstrated that phthalates can inhibit the activity of certain enzymes. For instance, diallyl phthalate was found to reduce the activity of lecithin/cholesterol acyltransferase in human cells. cpsc.gov

The following table presents examples of in vitro studies on phthalates and their findings:

Cell Line/ModelPhthalate/MetaboliteKey Findings
Human ovarian tissueMono-(2-ethylhexyl) phthalate (MEHP)Reduced follicular growth and increased follicular degeneration. nih.gov
Human granulosa cancer cell lines (KGN, COV434)Mono-(2-ethylhexyl) phthalate (MEHP)Altered gene expression related to cytoskeleton organization and the Hippo pathway. nih.gov
Human cellsDiallyl phthalate (DAP)Inhibition of lecithin/cholesterol acyltransferase activity. cpsc.gov
Colorectal adenocarcinoma cell lines (DLD1, HT29)Phthalate mixtureIncreased cell proliferation at low concentrations. researchgate.net

Comparative Toxicology with Other Phthalates

The toxicological profile of a specific phthalate, such as this compound, is often evaluated in the context of the broader phthalate ester group. Phthalates are a diverse family of chemicals with a common structural backbone but varying ester side chains, which significantly influence their toxicological properties. turi.org High molecular weight phthalate esters (HMWPEs), a category that includes this compound, are produced from alcohols with carbon chain lengths of seven or more. scbt.com Due to their chemical similarities, substances within this category generally exhibit comparable physicochemical, biological, and toxicological characteristics, or they display a predictable trend in these properties. scbt.com Generally, toxicological activity tends to decrease as the molecular weight of the phthalate increases. scbt.com

Structure-Activity Relationships within Phthalate Ester Group

The concept of structure-activity relationships (SARs) is fundamental to understanding the toxicology of phthalates. SARs describe how the chemical structure of a compound influences its biological activity. For phthalates, key structural determinants of toxicity include the length and branching of the alcohol side chains and the spatial arrangement of the ester groups on the phthalic acid backbone. nih.govnih.gov

Alkyl Chain Length: The length of the ester side chains is a critical factor. Studies on the inhibition of specific enzymes, such as human placental 3β-hydroxysteroid dehydrogenase 1 (HSD3B1) and aromatase (CYP19A1), have demonstrated clear SARs. For instance, only diphthalates with 4-7 carbon atoms in their alcohol moieties act as competitive inhibitors of HSD3B1, while those with 6 carbon atoms inhibit CYP19A1. nih.gov This suggests that phthalates with shorter side chains tend to exhibit more potent endocrine-disrupting effects. Conversely, high molecular weight phthalates, like those with side chains of 7 carbons or more, generally show minimal acute toxicity and are often negative for reproductive and developmental effects. scbt.com

Lipophilicity and Branching: Lipophilicity, or the ability of a chemical to dissolve in fats and oils, is another significant property that increases with the number of carbon atoms. nih.gov While lipophilicity is important for biological activity, it is not the sole determinant. The branching of the ester chain can also influence toxicological outcomes. nih.gov For example, the adjuvant effect, which is the ability to stimulate an immune response, appears to be optimal for phthalates with a total of 16 carbon atoms in the two ester groups, such as di-(2-ethylhexyl) phthalate (DEHP). nih.gov However, whether the chain is branched (like in DEHP) or linear (like in di-n-octyl phthalate) does not seem to significantly alter this specific effect. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) plays a crucial role. A key example is the difference between ortho- and para-isomers. The adjuvant activity of a phthalate is significantly diminished when an ester group is moved from the ortho position to the para position, as seen in the comparison between DEHP and Di-n-octyl terephthalate (B1205515) (DOTP). nih.gov This indicates that the relative positioning of the ester groups on the benzene (B151609) ring is critical for certain biological interactions. turi.orgnih.gov

Table 1: Structure-Activity Relationship of Selected Phthalates

PhthalateAbbreviationCarbon Chain LengthKey Structural FeatureObserved Toxicological Activity/Property
Dibutyl phthalateDBPC4Short, linear chainsIdentified as a potent reproductive and developmental toxicant. nih.gov Inhibits HSD3B1. nih.gov
Di-(2-ethylhexyl) phthalateDEHPC8Branched chainsConsidered to have a strong adjuvant effect. nih.gov Associated with reproductive toxicity. nih.govnih.gov
This compound-C9 (isononyl)Highly branched chains, high molecular weightCategorized as a high molecular weight phthalate with minimal acute toxicity and not associated with reproductive or developmental effects. scbt.com
Di-n-octyl terephthalateDOTPC8Para-isomer (esters at 1,4 positions)Adjuvant activity is virtually absent compared to its ortho-isomer, DEHP. nih.gov

Read-Across Approaches for Toxicological Endpoints

For many chemicals, including specific phthalates like this compound, comprehensive toxicological data may be limited. scbt.com In such cases, a "read-across" approach is a scientifically accepted method used in risk assessment to fill data gaps. canada.ca This approach is based on the principle that structurally similar chemicals will have similar physicochemical properties, environmental fate, and toxicological effects. canada.ca

The read-across methodology involves using data from one or more well-studied substances (analogues) to predict the properties or toxicity of a target substance for which such data is lacking. canada.ca This can be done by directly assuming the endpoint value from an analogue or by interpolating a value based on trends observed across a range of similar chemicals (e.g., based on increasing chain length). canada.ca

For high molecular weight phthalate esters (HMWPEs), read-across is considered an appropriate and valid approach. scbt.com This category includes substances with similar structures, primarily differing in the length and branching of their C7-C13 alcohol side chains. This compound falls into this group. Data from comprehensive studies on other HMWPEs, such as di-iso-nonyl phthalate (DINP) and di-iso-decyl phthalate (DIDP), are used to infer the toxicological profile of less-studied members of the category. scbt.com For example, developmental toxicity tests in rats have been conducted on several HMWPEs, and none showed teratogenic effects or impacts on litter size or fetal survival. scbt.com Based on this data and the read-across principle, it is concluded that other HMWPEs, including this compound, are also not expected to cause developmental toxicity. scbt.com

Table 2: Application of Read-Across for High Molecular Weight Phthalates (HMWPEs)

Toxicological EndpointData from Analogue HMWPEs (e.g., DINP, DIDP)Read-Across Conclusion for this compound
Acute ToxicityMinimal acute toxicity observed. scbt.comPredicted to have minimal acute toxicity. scbt.com
GenotoxicityNot genotoxic. scbt.comPredicted to be not genotoxic. scbt.com
Fertility EffectsNo reduction in fertility observed in continuous breeding studies in mice (e.g., for DnOP). scbt.comPredicted not to affect fertility. scbt.com
Developmental ToxicityNo teratogenic effects, no impact on litter size, fetal survival, or body weight in rat studies. scbt.comPredicted not to cause developmental toxicity. scbt.com

Analytical Methodologies for Bis 3,5,5 Trimethylhexyl Phthalate

Sample Preparation Techniques

Effective sample preparation is a critical step that involves extracting the analyte from its matrix and removing interfering substances. The choice of technique depends heavily on the nature of the sample matrix.

Phthalates, including Bis(3,5,5-trimethylhexyl) phthalate (B1215562), are widespread in the environment. Their analysis requires robust extraction techniques to isolate them from matrices such as air, water, soil, and sediment. capes.gov.br Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govoup.com

For aqueous samples like water, LLE with a non-polar solvent such as n-hexane is a frequently used technique. nih.gov SPE is another popular method, valued for its ability to concentrate the analyte and purify the sample simultaneously. oup.com For solid matrices like soil and sediment, extraction is often performed using techniques like Soxhlet extraction or ultrasound-assisted extraction with an appropriate organic solvent. capes.gov.br Passive sampling devices, such as silicone wristbands or low-density polyethylene (B3416737) samplers, are also used for monitoring phthalates in air and water, with the analytes later extracted from the sampler in the laboratory. oregonstate.edu A significant challenge in analyzing environmental samples is the ubiquitous presence of phthalates in laboratory equipment and reagents, which necessitates strict quality control measures to avoid sample contamination. capes.gov.br

Table 1: Common Extraction Techniques for Phthalates in Environmental Matrices

Extraction TechniqueMatrixPrincipleReference
Liquid-Liquid Extraction (LLE)Water, BeveragesPartitioning of the analyte between the aqueous sample and an immiscible organic solvent (e.g., n-hexane). nih.gov
Solid-Phase Extraction (SPE)Water, BeveragesAnalyte is adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a small volume of solvent. oup.com
Soxhlet ExtractionSoil, Sediment, SludgeContinuous extraction of the analyte from a solid sample using a refluxing solvent. capes.gov.br
Passive SamplingAir, WaterA sorbent material is exposed to the environment for a period, after which the accumulated analytes are extracted in the lab. oregonstate.edu

In biological systems, phthalates are rapidly metabolized and excreted, primarily in urine, as monoester metabolites and their conjugated forms (glucuronides). researchgate.net Therefore, biomonitoring studies typically measure these metabolites rather than the parent phthalate. The analysis of phthalate metabolites in urine generally involves a multi-step process.

The first step is enzymatic deconjugation, commonly using β-glucuronidase, to hydrolyze the glucuronidated metabolites back to their free monoester form. researchgate.netresearchgate.net Following this, solid-phase extraction (SPE) is the preferred technique for extracting and cleaning up the unconjugated metabolites from the urine matrix. researchgate.net This step is crucial for removing endogenous compounds that could interfere with the analysis and cause signal suppression or enhancement in the mass spectrometer. researchgate.net Automated SPE systems are often employed to increase sample throughput and improve reproducibility. researchgate.net

While methods specifically detailing the extraction of Bis(3,5,5-trimethylhexyl) phthalate metabolites from urine are not prevalent in the cited literature, the established methods for a wide range of other phthalate metabolites are considered robust and broadly applicable. researchgate.netnih.govnih.gov

Chromatographic and Spectrometric Analysis

Once extracted and purified, the sample is analyzed using chromatographic techniques coupled with mass spectrometry to separate, identify, and quantify this compound.

GC-MS is a powerful and widely used technique for the analysis of phthalates due to its high sensitivity, selectivity, and resolving power. nih.govgcms.cz The technique separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. Following separation, the mass spectrometer fragments the eluting molecules and detects the resulting ions, providing both qualitative (mass spectrum) and quantitative (peak area) information.

For phthalate analysis, nonpolar fused silica (B1680970) capillary columns, such as those with a 5% phenyl-95% dimethylpolysiloxane phase (e.g., DB-5MS), are commonly used. nih.govoregonstate.edu The selection of the GC column is critical, as the structural similarities among different phthalates can make their separation and identification challenging. gcms.cz Studies have shown that columns like the Rtx-440 and Rxi-XLB provide excellent resolution for complex phthalate mixtures. gcms.czrestek.com Analysis can be performed in full scan mode to acquire the entire mass spectrum for identification or in selected ion monitoring (SIM) mode, which offers higher sensitivity for quantification by monitoring only specific characteristic ions. oregonstate.edu The NIST mass spectral library for Bis-(3,5,5-trimethylhexyl) phthalate shows characteristic fragment ions that can be used for its identification. nist.gov

Table 2: Example GC-MS Parameters for Phthalate Analysis

ParameterConditionReference
Instrument Agilent 8890 GC 5977B MS oregonstate.edu
Column DB-5MS (30 m × 0.25 mm × 0.25 µm) nih.gov
Carrier Gas Helium, constant flow (e.g., 1 mL/min) nih.gov
Injection Mode Splitless nih.gov
Oven Program Example: 100°C (1 min), ramp 10°C/min to 280°C, ramp 5°C/min to 310°C (hold 5 min) nih.gov
Detection Mode Full Scan and/or Selected Ion Monitoring (SIM) oregonstate.edu

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a valuable tool for the determination of phthalates and their metabolites. semanticscholar.org This technique is particularly advantageous as it often requires minimal sample preparation, does not require derivatization, and avoids the high temperatures of a GC inlet that can potentially degrade thermally labile compounds. semanticscholar.org

HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass analyzers, provide highly accurate mass measurements. This allows for the selection of a very narrow mass window for the analyte, which significantly reduces background noise and enhances selectivity and sensitivity compared to low-resolution mass spectrometers. semanticscholar.org LC-HRMS has been successfully applied to the analysis of phthalates in complex matrices like seafood and dust. semanticscholar.org A mass spectrum for this compound is available in the MassBank database, which can be used for its identification in HRMS analysis. massbank.eu

High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or diode-array detection (DAD), is another established technique for phthalate analysis. oup.comgovst.edu It is especially useful for analyzing isomeric mixtures and the non-volatile monoester metabolites without the need for derivatization. oup.com

Reverse-phase HPLC is the most common mode used. A specific method for this compound uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Other methods for general phthalate analysis employ C18 or C30 stationary phases with either isocratic (constant mobile phase composition) or gradient (varied composition) elution using mixtures of water with methanol (B129727) or acetonitrile. govst.eduthermofisher.commdpi.com

Table 3: Example HPLC Systems for Phthalate Analysis

ComponentSpecification 1Specification 2Specification 3
Compound This compoundGeneral PhthalatesGeneral Phthalates
Column Newcrom R1C18Acclaim C30
Mobile Phase Acetonitrile, Water, Phosphoric AcidMethanol, WaterAcetonitrile, Water (Gradient)
Detector MS-compatible (with Formic Acid)UV (230 nm)UV
Reference sielc.com govst.edu thermofisher.com

High-Performance Liquid Chromatography (HPLC)

Reverse Phase HPLC with Specific Mobile Phases

In the analysis of this compound, a reverse-phase HPLC method employing a C18 column is a common approach. govst.edu A specific mobile phase for the analysis of this compound consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This composition allows for the effective separation of the compound.

For the broader analysis of phthalates, various mobile phase compositions have been utilized, often in a gradient elution mode to enhance separation efficiency. For instance, a mixture of ultrapure water and acetonitrile with 1% methanol has been used for the determination of other phthalates. govst.edu Another established method for a range of phthalate esters employs a gradient of 5 mM potassium dihydrogen phosphate (B84403) (KH2PO4) and acetonitrile. nih.gov The detection of phthalates, including this compound, is typically carried out using a UV detector, with wavelengths set around 224 nm to 230 nm, as many phthalate esters exhibit maximum absorbance in this region. govst.eduoup.com

Mass Spectrometry (MS) Compatibility

The identification of this compound is unequivocally confirmed through mass spectrometry (MS). The compound's molecular weight of 418.61 g/mol and its chemical formula, C26H42O4, are foundational to its mass spectrometric analysis. sigmaaldrich.com The National Institute of Standards and Technology (NIST) has documented the electron ionization mass spectrum of this compound, providing a reference for its identification.

For enhanced sensitivity and selectivity, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). When using HPLC with MS detection for the analysis of this compound, the mobile phase composition must be adjusted for compatibility. Specifically, the non-volatile buffer component, phosphoric acid, should be substituted with a volatile alternative such as formic acid to prevent interference with the mass spectrometer's ionization source. sielc.com This allows for the development of robust and sensitive methods for the quantification of this compound in complex mixtures.

Method Validation and Quality Control

The validation of any analytical method is paramount to ensure the reliability and accuracy of the results. This involves establishing key performance parameters, including the limits of detection and quantification, as well as the recovery rates and precision of the measurements.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical metrics that define the sensitivity of an analytical method. While specific LOD and LOQ values for this compound are not extensively documented in publicly available literature, data from studies on other high molecular weight phthalates provide a representative range for what can be expected from well-optimized analytical methods. The LOD and LOQ are contingent on the sample matrix and the instrumentation used. cornerstoneanalytical.com

For example, a study on the determination of ten different phthalate esters in food packaging materials reported LODs ranging from 6.0 to 23.8 ng/mL. oup.com In another study focusing on phthalates in rice samples using a QuEChERS extraction method followed by UHPLC-MS/MS, the LODs for various phthalates were found to be between 0.007 mg/kg and 0.017 mg/kg, with LOQs ranging from 0.020 mg/kg to 0.045 mg/kg. nih.gov Furthermore, a validated HPLC method for the analysis of phthalates in cosmetic products demonstrated high sensitivity with LOQ values below 0.64 μg/mL for all targeted phthalates. nih.gov

The following table provides an overview of typical LOD and LOQ values for various phthalates from different analytical studies, which can serve as a reference for the expected sensitivity in the analysis of this compound.

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Analysis in Various Matrices

Phthalate GroupMatrixAnalytical MethodLODLOQ
10 Phthalate EstersFood Packaging SimulantsHPLC-DAD6.0–23.8 ng/mLNot Reported
Various PhthalatesRiceUHPLC-MS/MS0.007–0.017 mg/kg0.020–0.045 mg/kg
Various PhthalatesCosmetic ProductsHPLC-UVNot Reported<0.64 μg/mL
Various PhthalatesMine TailingsAccelerated Solvent Extraction (ASE) - GC-MS1.2-2.0 µg/kg3.0-4.6 µg/kg

This table presents data from studies on various phthalates and is intended to provide a general indication of the analytical sensitivity achievable.

Recovery Rates and Measurement Precision

The accuracy and precision of an analytical method are assessed through recovery studies and the determination of relative standard deviation (RSD). Recovery is a measure of the analytical method's efficiency in extracting the analyte from the sample matrix, while precision reflects the closeness of repeated measurements.

Studies on the analysis of high molecular weight phthalates demonstrate that good recovery and precision are attainable. For instance, in the analysis of ten phthalates from food packaging materials, recovery values ranged from 71.27% to 106.97% at different spiking levels, with RSD values between 0.86% and 8.00%. oup.com In another study, the analysis of phthalates in rice samples yielded recoveries ranging from 93% to 105%, with RSDs for precision being below 15%. nih.gov A validated method for phthalates in cosmetic products reported average recovery rates between 94.8% and 99.6%, with precision values (as RSD%) of ≤6.2%. nih.gov

The following interactive table summarizes the recovery rates and precision from various studies on phthalate analysis, illustrating the performance of these methods.

Table 2: Representative Recovery Rates and Precision for Phthalate Analysis

Phthalate GroupMatrixAnalytical MethodRecovery Rate (%)Precision (RSD %)
10 Phthalate EstersFood Packaging SimulantsHPLC-DAD71.27 - 106.970.86 - 8.00
Various PhthalatesRiceUHPLC-MS/MS93 - 105< 15
Various PhthalatesCosmetic ProductsHPLC-UV94.8 - 99.6≤ 6.2
Various PhthalatesMine TailingsASE - GC-MS71 - 115Not Reported

This table presents data from studies on various phthalates and is intended to provide a general indication of the method performance.

Chemical Compound Information

Regulatory Landscape and Risk Assessment of Bis 3,5,5 Trimethylhexyl Phthalate

Current Regulatory Status and Classifications

Bis(3,5,5-trimethylhexyl) phthalate (B1215562) is subject to various regulatory frameworks and is often grouped with other similar phthalates for assessment purposes.

Bis(3,5,5-trimethylhexyl) phthalate is rarely regulated as a single, isolated compound. Instead, it is typically included in broader categories of phthalates that share similar chemical structures or toxicological properties. This grouping approach allows regulatory bodies to assess related substances more efficiently.

One of the primary categories it belongs to is the High Molecular Weight Phthalate Esters (HMWPEs), as defined by the Phthalate Esters Panel HPV Testing Group and the Organisation for Economic Co-operation and Development (OECD). scbt.com The HMWPE category includes phthalates with alcohol backbone carbon lengths of seven or more. scbt.com Because of the chemical similarities among substances in this group, a "read-across" approach is considered appropriate for characterizing toxicity endpoints. scbt.com

In the United States, the Environmental Protection Agency (EPA) includes this compound within the diisononyl phthalate (DINP) category for the Toxics Release Inventory (TRI). epa.govepa.gov This category encompasses branched alkyl di-esters of 1,2-benzenedicarboxylic acid where the alkyl ester portions have a total of nine carbons. epa.govepa.gov Similarly, the European Chemicals Agency (ECHA) groups it with "Di-'isononyl' phthalate" for regulatory purposes. europa.eu The substance is also found on the OSPAR List of Substances of Possible Concern. scbt.com

Table 1: Regulatory Category Inclusions for this compound

Regulatory Body/FrameworkCategory NameScope/DefinitionReference
Phthalate Esters Panel/OECDHigh Molecular Weight Phthalate Esters (HMWPEs)Includes chemically similar substances produced from alcohols with backbone carbon lengths of ≥7. scbt.com
U.S. EPA (TRI)Diisononyl phthalate (DINP) CategoryBranched alkyl di-esters of 1,2 benzenedicarboxylic acid in which alkyl ester moieties contain nine carbons. epa.govepa.gov
European Chemicals Agency (ECHA)Di-'isononyl' phthalateGrouped by expert judgement for regulatory activities. europa.eu
OSPAR CommissionList of Substances of Possible ConcernIdentified as a substance of potential concern for the marine environment. scbt.com

This compound is recognized as a chemical in commerce and is subject to regulations governing its manufacture and importation. It is listed on the OECD Representative List of High Production Volume (HPV) Chemicals. scbt.comnite.go.jp

In Japan, under the Act on the Evaluation of Chemical Substances and Regulation of Their Manufacture, etc., it is classified as a "General chemical substance," with reported manufacturing/import quantities between 100,000 and 1,000,000 tons in fiscal year 2023 for the broader "Dialkyl(C=6-20) phthalate" category. nite.go.jp The European Union includes it in the list of authorized substances for plastic materials and articles intended to come into contact with food. europa.eu In New Zealand, while it does not have an individual approval, it may be used under an appropriate group standard. nih.gov

Table 2: Manufacturing and Import Status of this compound

Jurisdiction/OrganizationStatusDetailsReference
OECDHigh Production Volume (HPV) ChemicalIncluded on the representative list of HPV chemicals. scbt.com
JapanGeneral Chemical SubstanceClassified under the Act on the Evaluation of Chemical Substances. nite.go.jp
European UnionAuthorized for Food Contact MaterialsListed in Annex I of Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. europa.eu
New ZealandPermitted under Group StandardDoes not have an individual approval but use is permitted under an appropriate group standard. nih.gov
United StatesListed on TSCA InventoryIdentified as an active chemical in commerce under the Toxic Substances Control Act (TSCA). epa.gov

Risk Assessment Frameworks and Challenges

The evaluation of health and environmental risks associated with this compound employs several scientific methodologies, each with its own applications and inherent challenges.

Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to predict the biological activities or other properties of chemicals based on their chemical structures. nih.gov These models are a key part of modern chemical risk assessment, helping to fill data gaps without the need for extensive laboratory testing. The fundamental principle is that the structure of a molecule determines its physical-chemical properties and, consequently, its interaction with biological systems. nih.gov

For phthalates, a QSAR-based approach known as "read-across" is frequently used. scbt.com This method is applied to groups of chemically similar substances, such as the HMWPEs category that includes this compound. scbt.com By using data from well-studied chemicals within the category, toxicologists can make informed predictions about the potential hazards of less-studied members of the same group. scbt.com This approach is considered valid for HMWPEs because their shared chemical features result in a similar toxicological profile, characterized by low biological activity. scbt.com

ADMET analysis, which examines the absorption, distribution, metabolism, excretion, and toxicity of a substance, is crucial for understanding its potential health effects. For this compound, much of the ADMET profile is inferred from data on the HMWPEs category. scbt.com

Absorption: The oral absorption of phthalates is generally slow, and the rate can be influenced by the presence of fat in the diet. scbt.com

Distribution: As a high molecular weight phthalate, it has very poor solubility in water, which affects its distribution in the body and the environment. scbt.com

Metabolism: The toxicity of phthalates is considered relatively low, partly due to their metabolism in the body. scbt.com

Toxicity: The HMWPEs demonstrate minimal acute toxicity and are not genotoxic. scbt.com Some effects on the liver and kidneys have been observed at high doses, but the category is generally negative for reproductive and developmental effects. scbt.com However, the substance is considered hazardous under OSHA 29 CFR 1910.1200 and is classified as harmful to aquatic organisms, with the potential for long-term adverse effects in the environment. scbt.com

A significant challenge in phthalate risk assessment is accounting for cumulative exposure. Humans are typically exposed to a mixture of different phthalates and other chemicals from various sources, not just a single compound in isolation. nih.govepa.gov Regulatory bodies like the U.S. EPA are increasingly recognizing that evaluating chemicals one by one may underestimate the total risk. epa.gov

Cumulative risk assessment aims to evaluate the combined risk from simultaneous exposure to multiple chemicals that have a common mechanism of action or affect the same target organ. epa.govnih.gov Many phthalates, for instance, are known to affect the male reproductive system by disrupting androgen biosynthesis, leading to what is termed the "phthalate syndrome." nih.govnih.gov Because these chemicals can act in concert, their combined effect may be greater than the effect of each individual chemical alone. nih.gov

The development of a cumulative risk assessment framework for phthalates under the Toxic Substances Control Act (TSCA) is a key initiative by the U.S. EPA. epa.gov This involves identifying which chemicals to include in the assessment and determining the appropriate methods to predict their combined effects. epa.govnih.gov The inclusion of this compound in regulatory categories like DINP makes it a relevant component of these cumulative assessments, as its risk profile cannot be fully understood without considering co-exposure to other anti-androgenic chemicals. epa.govnih.gov

Policy Implications and Future Directions

The regulatory landscape surrounding plasticizers is increasingly shaped by the need to address the potential risks of widely used compounds. This has led to significant policy discussions and a push toward future-proofing regulations by anticipating and mitigating unintended negative consequences of chemical substitution.

Addressing "Regrettable Substitution" in Plasticizers

"Regrettable substitution" occurs when a hazardous chemical is replaced by another chemical that is later found to be similarly or even more harmful. europa.eu This phenomenon is a major challenge in chemical regulation, particularly for substances like plasticizers where entire classes of chemicals share structural similarities and functional properties. ineris.fr The process of identifying a hazard, regulating a substance, and then having the industry shift to a structurally similar, less-studied alternative can create a cycle where regulations are always a step behind scientific understanding. ineris.frchemanager-online.com This cycle is sometimes described as "playing whack-a-mole" with chemicals. nih.gov

The history of plasticizer regulation provides clear examples of this issue. As health concerns mounted over certain ortho-phthalates, such as their effects on the endocrine system, regulators in the EU and US restricted their use in products like children's toys and medical devices. chemanager-online.comnist.gov For instance, after bis(2-ethylhexyl) phthalate (DEHP) was classified as an endocrine disruptor and toxic to reproduction, its use was heavily regulated. europa.eu This led to its replacement by other plasticizers, including alternative phthalates like diisononyl phthalate (DINP) and 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH). europa.eu However, subsequent research has shown that some of these substitutes may also pose health risks. europa.euacs.org For example, while DINCH is considered less toxic than DEHP, it has been linked to potential kidney damage, and human exposure levels are steadily increasing. europa.eu

This pattern highlights a critical policy implication: regulating chemicals one by one is often inefficient. europa.eu A more effective approach, which is gaining traction, is to regulate chemicals by group or class. ineris.fr By assessing chemicals with similar structures and toxicological profiles together, regulators can prevent the simple swapping of one problematic substance for a nearly identical one. nih.gov The challenge lies in the vast number of chemicals in use, with thousands more being introduced annually, making comprehensive assessment a resource-intensive undertaking. acs.orgkinampark.com Addressing data gaps for both existing and alternative chemicals is crucial to avoid regrettable substitutions. chemanager-online.com

Table 1: Examples of Regrettable Substitutions

Original Chemical Primary Concern Substitute Chemical(s) Concern with Substitute
Bisphenol A (BPA) Endocrine disruption Bisphenol S (BPS), Bisphenol F (BPF) Also demonstrate endocrine-disrupting properties. kinampark.comchemsec.org
bis(2-ethylhexyl) phthalate (DEHP) Endocrine disruption, reproductive toxicity Diisononyl phthalate (DINP), 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) DINP has been linked to endocrine disruption; DINCH has been associated with kidney damage. europa.eunih.gov
Dichlorodiphenyltrichloroethane (DDT) Developmental issues, endocrine disruption, cancer Organophosphates, Synthetic pyrethroids Linked to various health and environmental concerns. kinampark.com

Development of Green Chemistry Alternatives

To break the cycle of regrettable substitution, there is a strong push for the development of "green chemistry" alternatives. kinampark.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For plasticizers, this means creating alternatives that are not only effective in their function but are also inherently safer for human health and the environment. uml.edu

The move away from traditional phthalates has spurred innovation and the growth of a market for alternative plasticizers. chemsec.org These alternatives come from various chemical families, including terephthalates, citrates, and bio-based compounds. acs.orgkinampark.com Evaluating the safety of these alternatives requires robust methods, such as the GreenScreen® for Safer Chemicals, which assesses chemicals based on a comprehensive set of health and environmental endpoints and assigns a benchmark score. chemsec.org An important feature of this methodology is its consideration of data gaps, which prevents less-studied alternatives from receiving a favorable score. chemsec.org

Several non-phthalate plasticizers have gained significant market share. Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as DOTP, is widely used in the United States, while 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) is more common in Europe. chemsec.org Other alternatives include epoxidized soybean oil (ESBO) and acetyl tributyl citrate (B86180) (ATBC). ineris.frchemsec.org The development of bio-based plasticizers, derived from renewable resources, is also a key area of research and is encouraged by government initiatives in regions like China. chemsec.org

However, the transition to these alternatives is not without challenges. Comprehensive toxicological data is still lacking for many of these newer compounds. chemanager-online.comresearchgate.net Therefore, ongoing research and transparent assessment are critical to ensure that these new plasticizers are genuinely safer and to avoid future regrettable substitutions. kinampark.com

Table 2: Selected Green Chemistry Alternatives to Phthalate Plasticizers

Alternative Plasticizer Common Abbreviation Chemical Class GreenScreen® Benchmark Score Primary Use/Notes
Di(2-ethylhexyl) terephthalate DEHT / DOTP Terephthalate Benchmark 3 A leading non-phthalate plasticizer, often used as a replacement for DEHP and DINP. ineris.frchemsec.org
1,2-cyclohexane dicarboxylic acid diisononyl ester DINCH Cyclohexanoate Benchmark 2 Popular in Europe; used in toys, medical devices, and food packaging. nist.govchemsec.org
Epoxidized soybean oil ESBO Bio-based / Epoxides Benchmark 3 Used as a plasticizer and stabilizer in PVC, including for seals on glass jars. chemsec.org
Acetyl tributyl citrate ATBC Citrate Benchmark 3 Used in cosmetics and PVC applications, though its use in PVC is limited by water solubility. ineris.fr
Trioctyl trimellitate TOTM Trimellitate Benchmark 2 Used in applications requiring heat resistance, such as wires and cables. ineris.fr

Q & A

Q. How does this compound interact with viral proteins like SARS-CoV-2 Mpro/3CLpro, and what are the implications for antiviral research?

  • Methodological Answer : Molecular docking studies reveal binding energies of -6.3 kcal/mol (Mpro) and -6.8 kcal/mol (S protein), suggesting competitive inhibition. Researchers should validate these interactions via surface plasmon resonance (SPR) and in vitro protease inhibition assays. Note: Oral bioavailability (30–50%) may limit therapeutic utility without structural optimization .

Q. What experimental strategies address contradictions in phthalate toxicity data, particularly for reproductive and developmental endpoints?

  • Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., rodents vs. primates) and exposure timing (gestational vs. postnatal). To resolve this:
  • Use human-relevant in vitro models (e.g., placental trophoblast cells).
  • Apply benchmark dose (BMD) modeling to harmonize dose-response data .

Q. How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Conduct OECD 301F biodegradation tests under aerobic conditions. Measure log Kow (octanol-water partition coefficient) via shake-flask method (predicted log Kow = 9.2). High log Kow values (>6) indicate bioaccumulation risk, necessitating sediment toxicity studies with Daphnia magna .

Research Gaps and Recommendations

  • Mechanistic Toxicology : Investigate mitochondrial dysfunction and oxidative stress pathways using omics approaches (e.g., transcriptomics in HepG2 cells) .
  • Structural Optimization : Modify the 3,5,5-trimethylhexyl side chains to enhance biodegradability while retaining antiviral activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.